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Abstract

Erysotrine is a tetracyclic spiroamine alkaloid belonging to the Erythrina class of natural
products. Found predominantly in the plant genus Erythrina, Erysotrine and its congeners
have garnered significant scientific interest due to their diverse and potent biological activities.
This technical guide provides a comprehensive overview of the chemical structure,
physicochemical properties, and pharmacological profile of Erysotrine. It details its known
mechanism of action as a competitive antagonist of neuronal nicotinic acetylcholine receptors
and explores its potential therapeutic applications, including its anti-inflammatory and
antibacterial properties. This document consolidates spectroscopic data, experimental
protocols, and an analysis of its role in relevant signaling pathways to serve as a valuable
resource for researchers in pharmacology and drug development.

Chemical Structure and Physicochemical Properties

Erysotrine is characterized by a tetracyclic erythrinan skeleton. Its systematic IUPAC name is
(2R,13bS)-2,11,12-trimethoxy-2,6,8,9-tetrahydro-1H-indolo[7a,1-alisoquinoline[1]. The
chemical structure and key identifiers of Erysotrine are summarized below.

Table 1: Chemical Identifiers and Physicochemical Properties of Erysotrine
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Property Value Reference(s)
(2R,13bS)-2,11,12-trimethoxy-

IUPAC Name 2,6,8,9-tetrahydro-1H- [1]
indolo[7a,1-alisoquinoline

CAS Number 27740-43-8 [1][2]

Molecular Formula C19H23NO3 [11[2]

Molecular Weight 313.4 g/mol [1]

Physical Description Solid [1]

Melting Point 95-98°C [11[3]
INChl=1S/C19H23N0O3/c1-21-
15-5-4-14-7-9-20-8-6-13-10-
17(22-2)18(23-3)11-

InChl [1]
16(13)19(14,20)12-15/h4-
5,7,10-11,15H,6,8-9,12H2,1-
3H3/t15-,19-/m0/s1
WXVSPYOOFCCEII-

InChlKey [1]

KXBFYZLASA-N

Canonical SMILES

COC1CC23C(=CCN2CCC4=C
C(=C(C=C34)0C)0C)C=C1

Isomeric SMILES

CO[C@@H]1C[C@@]23C(=C
CN2CCC4=CC(=C(C=C34)0C
)OC)C=C1

[1]

Spectroscopic Data

The structural elucidation of Erysotrine is confirmed through various spectroscopic techniques.
While full spectral data sets are found in specialized databases, this section summarizes the
key expected characteristics.

Table 2: Summary of Spectroscopic Data for Erysotrine
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Technique Description

The *H NMR spectrum of Erysotrine is expected
to show characteristic signals for aromatic
rotons, methoxy groups, and protons of the
IH NMR Pro7ons, METoNy Srofips, ane protons ot
tetracyclic core. The specific chemical shifts and
coupling constants are essential for confirming

the stereochemistry.

The 3C NMR spectrum of Erysotrine in CDCls

has been reported and provides confirmation of

the 19 carbon atoms in the structure, including
13C NMR

those of the methoxy groups and the quaternary

spiro carbon. Full spectral data is available in

databases such as SpectraBase.[4][5]

Electron ionization mass spectrometry of
Erythrina alkaloids reveals characteristic
fragmentation patterns. For Erysotrine, the

Mass Spectrometry molecular ion peak (M+) would be expected at
m/z 313, with subsequent fragmentation

providing information about the core structure.

[6]

The IR spectrum would show characteristic

absorption bands for C-H stretching of aromatic
Infrared (IR) Spectroscopy and aliphatic groups, C=C stretching of the

aromatic ring, and C-O stretching of the

methoxy ether groups.

Pharmacological Properties and Mechanism of
Action

Erysotrine exhibits a range of pharmacological activities, with its most well-characterized effect
being the antagonism of neuronal nicotinic acetylcholine receptors (nAChRS).

Antagonism of Nicotinic Acetylcholine Receptors
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Erysotrine, along with other Erythrina alkaloids like erysodine, acts as a competitive antagonist
at neuronal nAChRs. These receptors are ligand-gated ion channels crucial for fast synaptic
transmission in the central and peripheral nervous systems. The a432 nAChR subtype is a
primary target for Erysotrine and its analogs.

Table 3: Quantitative Pharmacological Data for Erysotrine and Related Alkaloids

Compound Target Activity Value (ICso) Reference(s)
Erysotrine 0432 nAChR Inhibition ~2 UM [7]
Erysodine 0432 nAChR Inhibition 96 nM [7]

The antagonistic activity of Erysotrine at nNAChRs is thought to be responsible for the sedative,
neuromuscular blocking, and central nervous system effects observed with extracts of Erythrina
species.[8]

Anti-inflammatory Activity

Extracts containing Erysotrine have demonstrated anti-inflammatory properties. While the
precise mechanism for Erysotrine is still under investigation, it is hypothesized to involve the
modulation of inflammatory signaling pathways. One potential mechanism is the inhibition of
the transcription factor NF-kB, which is a key regulator of the inflammatory response. The
macrolide antibiotic erythromycin has been shown to inhibit NF-kB activation.[3][7][9] This
suggests a possible similar mechanism for Erysotrine, potentially downstream of its interaction
with nAChRs via the cholinergic anti-inflammatory pathway.

Antibacterial Activity

Erysotrine has shown antibacterial activities against various bacterial strains.[4] This positions
it as a potential lead compound for the development of new antibacterial agents.

Signaling Pathways

The primary signaling pathway affected by Erysotrine is the cholinergic pathway, due to its
direct interaction with nAChRs. As a competitive antagonist, Erysotrine blocks the binding of
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acetylcholine, thereby preventing receptor activation and subsequent ion influx and
depolarization of the neuron.
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Maceration with Methanol

i

Concentration (Rotary Evaporator)

i

Dissolution in Acidic Water

i

Wash with Non-Polar Solvent

i

Basification (e.g., NH4aOH)

i

Extraction with Organic Solvent

i

Drying and Concentration

i

Column Chromatography

Pure Erysotrine
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

© 2025 BenchChem. All rights reserved. 8/9 Tech Support


https://www.benchchem.com/product/b056808?utm_src=pdf-custom-synthesis
https://www.rsc.org/suppdata/d4/cc/d4cc06623e/d4cc06623e1.pdf
https://www.preprints.org/manuscript/202409.0064/v1/download/supplementary
https://pmc.ncbi.nlm.nih.gov/articles/PMC89542/
https://pmc.ncbi.nlm.nih.gov/articles/PMC89542/
https://www.researchgate.net/publication/38039634_Efficient_Formal_Total_Synthesis_of_the_Erythrina_Alkaloid_-Erysotramidine_Using_a_Domino_Process
https://spectrabase.com/spectrum/IGwXlrDIB5N
https://pubs.rsc.org/en/content/articlelanding/1970/j2/j29700001591
https://pubs.rsc.org/en/content/articlelanding/1970/j2/j29700001591
https://pubmed.ncbi.nlm.nih.gov/10543746/
https://pubmed.ncbi.nlm.nih.gov/10543746/
https://pubmed.ncbi.nlm.nih.gov/15569257/
https://pubmed.ncbi.nlm.nih.gov/15569257/
https://pubmed.ncbi.nlm.nih.gov/10623585/
https://pubmed.ncbi.nlm.nih.gov/10623585/
https://www.benchchem.com/product/b056808#erysotrine-chemical-structure-and-properties
https://www.benchchem.com/product/b056808#erysotrine-chemical-structure-and-properties
https://www.benchchem.com/product/b056808#erysotrine-chemical-structure-and-properties
https://www.benchchem.com/product/b056808#erysotrine-chemical-structure-and-properties
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b056808?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

© 2025 BenchChem. All rights reserved. 9/9 Tech Support


https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b056808?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b056808?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

